2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid
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Overview
Description
2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a methylthio group at the 2-position, a phenyl group at the 4-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Phenyl Substitution: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the reaction of a suitable precursor with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Industrial Applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific derivative or analog being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-4-phenylpyrimidine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
4-Phenylpyrimidine-5-carboxylic acid: Lacks the methylthio group, which may affect its electronic properties and reactivity.
2-(Methylthio)pyrimidine-5-carboxylic acid: Lacks the phenyl group, which may affect its steric properties and binding interactions.
Uniqueness
2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific electronic, steric, and reactivity properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-methylsulfanyl-4-phenylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-17-12-13-7-9(11(15)16)10(14-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVCXBXAXVWKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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